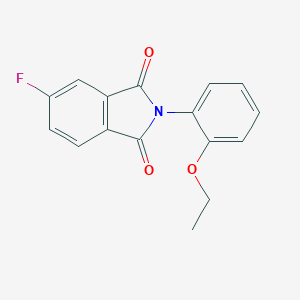![molecular formula C18H19FN4O B258761 N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as BFP, is a chemical compound that has been studied for its potential use in scientific research. BFP is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have potent activity against certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its ability to bind to specific targets in the body, such as c-Met and the 5-HT1A receptor. By binding to these targets, N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is able to inhibit their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide are diverse and depend on the specific targets that it binds to. For example, inhibition of c-Met activity by N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of the 5-HT1A receptor by N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to result in anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selectivity for specific targets in the body. This allows researchers to study the effects of inhibiting these targets without affecting other unrelated processes in the body. However, one limitation of using N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential area of study is the development of more efficient synthesis methods for the compound. Another area of research is the identification of additional targets for N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide, which could expand its potential applications in scientific research. Finally, further studies on the biochemical and physiological effects of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide could lead to the development of new therapies for a variety of diseases and disorders.
Métodos De Síntesis
The synthesis of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethyl-2-aminobenzamide. This intermediate is then reacted with 7-methyl-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to form N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential use in scientific research due to its ability to selectively inhibit certain enzymes and receptors in the body. Specifically, N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of the enzyme c-Met, which is involved in cell growth and survival. N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have activity against the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propiedades
Nombre del producto |
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
Fórmula molecular |
C18H19FN4O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19FN4O/c1-3-4-9-20-18(24)16-11-17-21-15(10-12(2)23(17)22-16)13-5-7-14(19)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) |
Clave InChI |
CIYUGJQHGZSRQP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C |
SMILES canónico |
CCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)